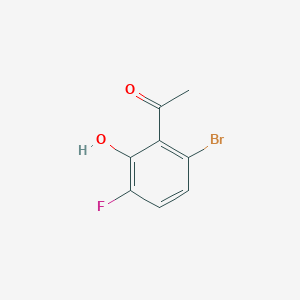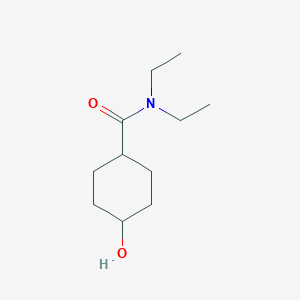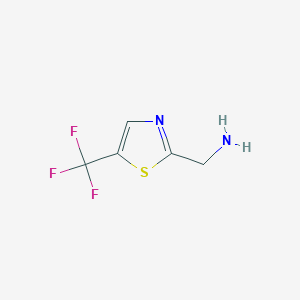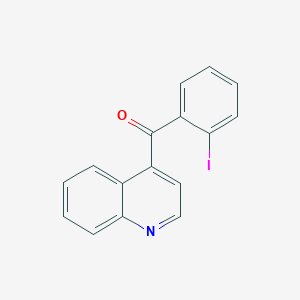
4-(2-Iodobenzoyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Iodobenzoyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . The iodobenzoyl group can be introduced through an iodination reaction using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of 4-(2-Iodobenzoyl)quinoline may involve large-scale Friedländer synthesis followed by iodination. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Iodobenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the iodobenzoyl group to other functional groups, such as hydroxyl or amino groups.
Substitution: The iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
4-(2-Iodobenzoyl)quinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies to understand the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.
Medicine: Research focuses on its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 4-(2-Iodobenzoyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The iodobenzoyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
Comparación Con Compuestos Similares
Quinoline: The parent compound, which lacks the iodobenzoyl group.
4-(2-Bromobenzoyl)quinoline: A similar compound with a bromobenzoyl group instead of an iodobenzoyl group.
4-(2-Chlorobenzoyl)quinoline: Another analogue with a chlorobenzoyl group.
Uniqueness: 4-(2-Iodobenzoyl)quinoline is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, potentially leading to different pharmacokinetic properties compared to its analogues .
Propiedades
IUPAC Name |
(2-iodophenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVQXOIDVDXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1406212.png)

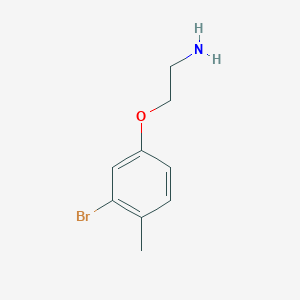
![1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406219.png)
![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)

